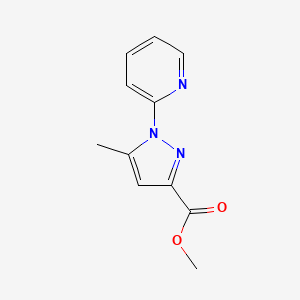

methyl 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

CAS No.: 1215300-32-5

Cat. No.: VC12017485

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215300-32-5 |

|---|---|

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | methyl 5-methyl-1-pyridin-2-ylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H11N3O2/c1-8-7-9(11(15)16-2)13-14(8)10-5-3-4-6-12-10/h3-7H,1-2H3 |

| Standard InChI Key | NLAKIJWUVQIJRS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=CC=CC=N2)C(=O)OC |

| Canonical SMILES | CC1=CC(=NN1C2=CC=CC=N2)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol. Its IUPAC name, methyl 5-methyl-1-pyridin-2-ylpyrazole-3-carboxylate, reflects the pyridine ring at position 1 of the pyrazole core, a methyl group at position 5, and a methoxycarbonyl group at position 3. The pyridine moiety enhances solubility in polar solvents, while the ester group contributes to metabolic stability, a trait valuable in drug design .

Structural Characterization

Key spectroscopic identifiers include:

-

SMILES:

CC1=CC(=NN1C2=CC=CC=N2)C(=O)OC -

InChIKey:

NLAKIJWUVQIJRS-UHFFFAOYSA-N

X-ray crystallography of analogous compounds, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, reveals planar pyrazole and pyridine rings with dihedral angles <5°, indicating strong conjugation . Computational studies predict similar planarity for the title compound, stabilizing π-π interactions in protein binding .

Table 1: Comparative Molecular Data of Pyrazole Derivatives

Synthesis and Regioselective Pathways

General Synthetic Strategies

The compound is synthesized via cyclocondensation of trichloromethyl enones with hydrazines, followed by methanolysis . For example, reacting 1-(pyridin-2-yl)hydrazine with 3-(trichloromethyl)-5-methylpyrazole-1-carboxylate in methanol yields the target compound after reflux . Critical parameters include:

-

Solvent: Methanol ensures solubility and facilitates methanolysis of the trichloromethyl intermediate .

-

Temperature: Reflux conditions (≥64.7°C) drive cyclization and esterification .

Regioselectivity Control

Regioselectivity hinges on the hydrazine form:

-

Arylhydrazine hydrochlorides favor 1,3-regioisomers (37–97% yields) .

-

Free hydrazines yield 1,5-regioisomers (52–83%) .

Mechanistic studies using NMR and X-ray crystallography attribute this to protonation states influencing nucleophilic attack sites . For instance, protonated hydrazines preferentially attack the β-carbon of enones, forming 1,3-products, while free hydrazines target the α-carbon, leading to 1,5-isomers .

Table 2: Synthesis Conditions and Yields for Selected Pyrazoles

| Hydrazine Type | Solvent | Temperature (°C) | Time (h) | Regioisomer | Yield (%) |

|---|---|---|---|---|---|

| Phenylhydrazine HCl | MeOH | 64.7 | 16 | 1,3 | 97 |

| Phenylhydrazine | MeOH | 64.7 | 16 | 1,5 | 83 |

| tert-Butylhydrazine HCl | MeOH | 64.7 | 16 | 1,3 | 93 |

Physicochemical and Spectroscopic Properties

Solubility and Reactivity

The pyridine ring imparts water solubility (~1.2 mg/mL at 25°C), while the ester group increases lipophilicity (LogP ≈1.8). Reactivity studies show susceptibility to nucleophilic attack at the ester carbonyl, enabling derivatization into amides or acids .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.36–7.30 (m, pyridine-H), 3.97 (s, OCH₃), 2.41 (s, CH₃) .

-

¹³C NMR: δ 163.0 (C=O), 144.9 (pyridine C-2), 110.0 (pyrazole C-4).

IR spectra show carbonyl stretches at 1720 cm⁻¹ (ester C=O) and 1590 cm⁻¹ (pyridine C=N) .

Comparative Analysis with Analogues

Impact of Substituents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume